

# The Early Discovery and Development of CHF-3381: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

CHF-3381, also known as Indantadol, is a novel small molecule that has been investigated for its potential therapeutic effects in a range of neurological disorders. This technical guide provides an in-depth overview of the early discovery and development of CHF-3381, with a focus on its pharmacological profile, mechanism of action, and preclinical and early clinical findings. The information is presented to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

#### Introduction

CHF-3381, chemically identified as N-(2,3-dihydro-1H-inden-2-yl)glycinamide hydrochloride, emerged from a screening program aimed at identifying new agents with potential anticonvulsant properties. Its development was driven by the need for novel therapeutic options for neurological conditions characterized by neuronal hyperexcitability and excitotoxicity. Early investigations revealed a unique dual mechanism of action, positioning CHF-3381 as a compound of interest for further preclinical and clinical exploration.

## **Chemical Synthesis and Structure**

While a detailed, step-by-step synthesis protocol for CHF-3381 is not extensively publicly documented, the synthesis of structurally related compounds such as N-aryl glycines and







glycinamide hydrochloride has been described in the chemical literature. The synthesis of N-(2-indanyl)glycinamide hydrochloride would likely involve the reaction of 2-aminoindane with a suitable glycine derivative.

#### Structure:

• Chemical Name: N-(2,3-dihydro-1H-inden-2-yl)glycinamide hydrochloride

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.70 g/mol

#### **Mechanism of Action**

CHF-3381 exhibits a dual mechanism of action, targeting two key pathways involved in neuronal signaling and excitability.[1][2][3]

- Low-Affinity, Non-Competitive NMDA Receptor Antagonism: CHF-3381 acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This action is believed to contribute to its neuroprotective and anticonvulsant effects by modulating excessive glutamatergic neurotransmission.
- Reversible Monoamine Oxidase-A (MAO-A) Inhibition: The compound also functions as a
  reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme responsible for the
  breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and
  dopamine.[4] This activity may contribute to its potential analgesic and mood-modulating
  effects.





Click to download full resolution via product page

CHF-3381's dual mechanism of action.

## **Preclinical Pharmacology**

Extensive preclinical studies have been conducted to evaluate the pharmacological profile of CHF-3381 in various in vitro and in vivo models.

#### **Anticonvulsant Activity**

CHF-3381 has demonstrated significant anticonvulsant effects in rodent models of seizures.



| Test                                                   | Species | Route of<br>Administration | ED <sub>50</sub> | Reference |
|--------------------------------------------------------|---------|----------------------------|------------------|-----------|
| Maximal Electroshock (MES)                             | Mouse   | i.p.                       | 24 mg/kg         | [5]       |
| Maximal<br>Electroshock<br>(MES)                       | Mouse   | p.o.                       | 21 mg/kg         | [5]       |
| Maximal<br>Electroshock<br>(MES)                       | Rat     | i.p.                       | 7.5 mg/kg        | [5]       |
| Maximal<br>Electroshock<br>(MES)                       | Rat     | p.o.                       | 21 mg/kg         | [5]       |
| Picrotoxin-<br>induced tonic<br>extension              | Mouse   | i.p.                       | ~10 mg/kg        | [5]       |
| NMDA-induced tonic extension                           | Mouse   | i.c.v.                     | ~10 mg/kg        | [5]       |
| NMDA-induced<br>behavioral<br>effects and<br>lethality | Mouse   | p.o.                       | 57 mg/kg         | [5]       |

## **Neuroprotective Effects**

In primary cortical neuron cultures, CHF-3381 exhibited neuroprotective effects against glutamate-induced excitotoxicity in a glycine-independent manner.[1] Furthermore, it completely prevented cell damage in a kainate-induced seizure model in mice, similar to the effects of the non-competitive NMDA receptor antagonist MK-801.[2][6]

## **Analgesic Activity**



The antihyperalgesic effect of CHF-3381 was investigated in a human pain model. A single oral dose of 500 mg significantly reduced the area of secondary hyperalgesia induced by heat and capsaicin.[4]

## **Safety Pharmacology and Toxicology**

Toxic effects on motor performance, as assessed by the rotarod test, were observed only at high doses.

| Test    | Species | Route of<br>Administration | TD50       | Reference |
|---------|---------|----------------------------|------------|-----------|
| Rotarod | Mouse   | p.o.                       | ~300 mg/kg | [5]       |
| Rotarod | Mouse   | i.p.                       | ~100 mg/kg | [5]       |
| Rotarod | Rat     | p.o.                       | ~300 mg/kg | [5]       |
| Rotarod | Rat     | i.p.                       | ~100 mg/kg | [5]       |

#### **Pharmacokinetics**

Pharmacokinetic studies have been conducted in several species, revealing differences in bioavailability and metabolism.

| Species | Oral Bioavailability | Primary Metabolism                                                  | Reference |
|---------|----------------------|---------------------------------------------------------------------|-----------|
| Rat     | 15-20%               | Acid derivative                                                     | [4]       |
| Dog     | 15-20%               | Acid derivative                                                     | [4]       |
| Monkey  | 100%                 | Oxidative metabolism                                                | [4]       |
| Human   | -                    | Extensive liver<br>metabolism to CHF-<br>3567 and 2-<br>aminoindane | [3]       |

In humans, CHF-3381 is rapidly absorbed with a time to maximum concentration (tmax) of 1-2 hours and has an elimination half-life of 4-6 hours.[7]



#### **Clinical Development**

The clinical development of CHF-3381 has focused on its potential application in neuropathic pain and chronic cough. A Phase IIb clinical trial for diabetic peripheral neuropathic pain was conducted; however, it did not achieve significant efficacy.[2] A pilot study investigating its utility in chronic cough was also initiated.[2]

# Experimental Protocols Maximal Electroshock (MES) Test

- Objective: To assess anticonvulsant activity.
- Procedure: A supramaximal electrical stimulus is delivered via corneal or auricular electrodes
  to induce a tonic-clonic seizure. The ability of the test compound to prevent the tonic
  hindlimb extension phase of the seizure is measured.
- Endpoint: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED<sub>50</sub>) is determined.



Click to download full resolution via product page



Workflow for the Maximal Electroshock (MES) test.

#### **Rotarod Test**

- Objective: To assess motor coordination and potential neurological toxicity.
- Procedure: Animals are placed on a rotating rod. The speed of rotation is gradually increased. The time until the animal falls off the rod is recorded.
- Endpoint: The dose of the compound that causes 50% of the animals to fail the test (TD₅₀) is determined.

#### [3H]-MK-801 Binding Assay

- Objective: To characterize the interaction with the NMDA receptor.
- Procedure: Rat brain membranes are incubated with [³H]-MK-801, a radiolabeled non-competitive NMDA receptor antagonist, in the presence and absence of CHF-3381. The amount of bound radioactivity is measured.
- Endpoint: The inhibition constant (Ki) of CHF-3381 for the [³H]-MK-801 binding site is determined.

#### Conclusion

CHF-3381 (Indantadol) is a compound with a novel dual mechanism of action, acting as both a low-affinity, non-competitive NMDA receptor antagonist and a reversible MAO-A inhibitor. Preclinical studies have demonstrated its potential as an anticonvulsant, neuroprotective, and analgesic agent with a generally favorable safety profile in animal models. While early clinical development for neuropathic pain did not meet its primary endpoints, the unique pharmacological profile of CHF-3381 may warrant further investigation for other neurological or psychiatric conditions. This technical guide provides a comprehensive summary of the foundational data on CHF-3381, serving as a valuable resource for the scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Preclinical evaluation of CHF3381 as a novel antiepileptic agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chiesi.com [chiesi.com]
- 3. chiesi.com [chiesi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2014033057A1 Aerosol inhalation device Google Patents [patents.google.com]
- 7. Structure-activity relationships of competitive NMDA receptor antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Early Discovery and Development of CHF-3381: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b018623#early-discovery-and-development-of-chf-3381]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com